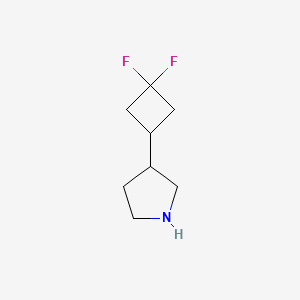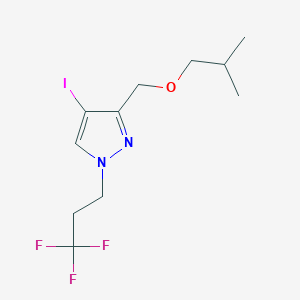
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea, also known as A-317491, is a potent and selective antagonist of the P2X3 receptor. This receptor is expressed in sensory neurons and is involved in the transmission of pain signals. A-317491 has been studied extensively for its potential as a therapeutic agent for the treatment of chronic pain.
Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinoline Derivatives in Antibiotic Discovery
Helquinoline, a tetrahydroquinoline antibiotic from Janibacter limosus, demonstrates the potential of tetrahydroisoquinoline derivatives in discovering new antibiotics with high biological activity against bacteria and fungi. This highlights the role of such compounds in addressing antibiotic resistance and developing novel antimicrobial agents (Asolkar et al., 2004).
Role in Enzyme Inhibition
Research on tetrahydropyrimidine derivatives, including cyclic urea derivatives synthesized from urea, demonstrated significant inhibition of carbonic anhydrase (CA) and acetylcholinesterase (AChE), crucial for various physiological functions. These findings suggest the importance of tetrahydroisoquinoline derivatives in developing enzyme inhibitors for therapeutic applications (Sujayev et al., 2016).
Synthesis and Chemical Transformations
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives from methyl 2-(3-methoxy-3-oxopropyl)benzoate showcases the versatility of tetrahydroisoquinoline derivatives in organic synthesis, offering a new method for constructing isoquinoline alkaloid skeletons, which are foundational structures in many bioactive compounds (Mujde et al., 2011).
Antiproliferative and Antioxidant Activities
Novel urea and bis-urea primaquine derivatives bridged by tetrahydroisoquinoline moieties have been synthesized and evaluated for their antiproliferative activity against cancer cell lines and antioxidant properties. These compounds exhibit significant selective toxicity towards breast carcinoma cells and highlight the potential of tetrahydroisoquinoline derivatives in cancer research and therapy (Perković et al., 2016).
Antimicrobial and Antitumor Activities
The synthesis of tetrahydropyrimidoquinoline derivatives and their evaluation for antimicrobial activity further underscore the broad spectrum of biological activities possessed by tetrahydroisoquinoline derivatives. This illustrates their potential in developing new antimicrobial and antitumor agents, contributing to the fight against infectious diseases and cancer (Elkholy & Morsy, 2006).
Eigenschaften
IUPAC Name |
1-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-11(19)18-7-5-12-3-4-14(9-13(12)10-18)17-15(20)16-6-8-21-2/h3-4,9H,5-8,10H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPDQALDDOMGOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B2603956.png)


![3-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2603960.png)
![9-(4-bromophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603962.png)
![2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B2603963.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide](/img/structure/B2603968.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2603970.png)
![3-[2-Oxo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2603972.png)
![2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophen-2-yl]acetic acid](/img/structure/B2603973.png)
![N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2603974.png)
![3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2603975.png)
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2603977.png)